molecular formula C8H13N3O B7567660 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide

Cat. No. B7567660
M. Wt: 167.21 g/mol
InChI Key: CHISZDGVKMCGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide is a chemical compound that has been widely studied for its potential applications in various scientific research fields. It is a pyrazole derivative that has been synthesized through a number of methods, and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide is not fully understood. However, it has been found to inhibit the production of certain inflammatory cytokines, and may also inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, and has been shown to inhibit the production of certain inflammatory cytokines. It has also been found to have potential applications in the field of organic electronics, due to its unique electronic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide in lab experiments is its potential as a drug delivery system. It has also been found to have anti-inflammatory properties, which may make it useful in the study of inflammatory diseases. However, the mechanism of action of the compound is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are a number of potential future directions for research involving 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide. One area of research could involve further studies on the compound's potential as a drug delivery system. Another area of research could involve further studies on the compound's anti-inflammatory properties, and its potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted on the compound's unique electronic properties, and its potential applications in the field of organic electronics.

Synthesis Methods

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide has been achieved through a number of methods. One such method involves the reaction of 3,5-dimethyl-1H-pyrazole with N-methylacetamide in the presence of a catalyst. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with N-methylacrylamide in the presence of a base.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use as a drug delivery system, as well as for its potential applications in the field of organic electronics.

properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-5-7(4-8(12)9-3)6(2)11-10-5/h4H2,1-3H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHISZDGVKMCGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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